Nitecapone-13C5 Nitecapone-13C5
Brand Name: Vulcanchem
CAS No.: 1216671-39-4
VCID: VC0029071
InChI: InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1
SMILES: CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Molecular Formula: C₇¹³C₅H₁₁NO₆
Molecular Weight: 270.18

Nitecapone-13C5

CAS No.: 1216671-39-4

Cat. No.: VC0029071

Molecular Formula: C₇¹³C₅H₁₁NO₆

Molecular Weight: 270.18

* For research use only. Not for human or veterinary use.

Nitecapone-13C5 - 1216671-39-4

Specification

CAS No. 1216671-39-4
Molecular Formula C₇¹³C₅H₁₁NO₆
Molecular Weight 270.18
IUPAC Name 3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione
Standard InChI InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1
SMILES CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C

Introduction

Chemical Structure and Properties

Nitecapone-13C5 is a carbon-13 labeled derivative of the parent compound nitecapone. Its chemical structure incorporates five carbon-13 isotopes within its molecular framework, making it valuable for tracing metabolic pathways in research applications. The compound's IUPAC name is 3-(3,4-dihydroxy-5-nitrophenyl)methylidenepentane-2,4-dione .

Physical and Chemical Characteristics

The following table presents the key physical and chemical properties of Nitecapone-13C5:

PropertyValue
Chemical NameNitecapone-13C5
Molecular FormulaC7¹³C5H11NO6
Molecular Weight270.18 g/mol
CAS Number1216671-39-4
Synonyms3-[(3,4-Dihydroxy-5-nitrophenyl)methylene]-2,4-pentanedione-13C5; OR 462-13C5
XLogP31.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Topological Polar Surface Area120 Ų

The compound contains a nitrophenyl group with two hydroxyl substituents, giving it catechol-like properties that are essential for its COMT inhibitory activity . The five carbon-13 isotopes are strategically positioned within the pentanedione portion of the molecule, allowing researchers to track its metabolic fate with greater precision.

Pharmacological Mechanism

COMT Inhibition

Nitecapone-13C5 functions primarily as a catechol-O-methyltransferase inhibitor, retaining the same mechanism of action as the non-labeled parent compound. COMT is an enzyme responsible for the metabolism of catecholamines, including dopamine, by transferring a methyl group from S-adenosylmethionine to the catechol substrate .

The inhibition of COMT by nitecapone-13C5 prevents the O-methylation of levodopa (L-Dopa) to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-Dopa and extending its therapeutic window . Studies have demonstrated that nitecapone dose-dependently inhibits the soluble COMT activity in erythrocytes, with effects measurable within 30 minutes after administration .

Metabolic Effects

Administration of nitecapone alongside L-Dopa/carbidopa produces several measurable metabolic changes:

  • Decreased AUC (area under the curve) values of plasma 3-OMD in a dose-dependent manner

  • Reduced AUC values of homovanillic acid (HVA)

  • Increased AUC values of 3,4-dihydroxyphenylacetic acid (DOPAC)

  • Decreased excretion of methylated dopamine metabolites, including 3-methoxytyramine (3-MT) and HVA

These metabolic alterations collectively enhance the efficacy of L-Dopa therapy by increasing its central bioavailability, a mechanism particularly valuable in the treatment of Parkinson's disease.

Applications in Parkinson's Disease Research

Enhanced PET Imaging

One of the most significant applications of nitecapone in Parkinson's disease research involves its ability to improve positron emission tomography (PET) imaging using [18F]6-fluorodopa. Clinical studies have demonstrated that nitecapone significantly increases [18F]6-fluorodopa accumulation in the striatum in both Parkinson's disease patients and healthy controls .

The administration of 100 mg of nitecapone one hour before [18F]6-fluorodopa injection resulted in an approximately 20% increase in striatal accumulation of the radiotracer . Furthermore, the ratio of radioactivity between the striatum and arterial plasma increased by approximately 39% following nitecapone administration, substantially improving the quality of PET images .

Role in Pain Management

Neuropathic Pain Studies

Recent research has expanded the potential applications of nitecapone beyond Parkinson's disease to include pain management, particularly neuropathic pain. Studies using the spinal nerve ligation (SNL) model of neuropathic pain in rats have demonstrated significant analgesic effects .

Daily administration of nitecapone (30 mg/kg, intraperitoneally) produced measurable reductions in both mechanical and cold allodynia. The mechanical withdrawal thresholds were 80-95% higher in nitecapone-treated groups compared to control groups . These beneficial effects were observed whether nitecapone was administered prophylactically (starting before surgery) or therapeutically (starting two days after surgery) .

Mechanisms of Pain Reduction

While the exact mechanism by which COMT inhibition reduces neuropathic pain symptoms remains under investigation, several possibilities exist:

  • Modulation of catecholamine levels in pain signaling pathways

  • Indirect effects on neuroinflammatory processes

  • Alteration of neurotransmitter balance in pain processing circuits

  • Potential interactions with other pain mediators

The effectiveness of nitecapone in multiple pain models suggests that COMT inhibitors warrant further investigation as potential treatments for neuropathic pain, a condition often resistant to conventional analgesics.

Research Applications of the Isotopically Labeled Compound

The carbon-13 labeling in nitecapone-13C5 provides significant advantages for research applications. The strategic placement of five 13C atoms within the molecule's structure allows for:

  • Detailed pharmacokinetic studies tracking the compound's distribution, metabolism, and elimination

  • Mass spectrometry-based analyses with improved signal-to-noise ratios due to the unique isotopic signature

  • Metabolite identification and quantification with greater sensitivity

  • Nuclear magnetic resonance (NMR) spectroscopy studies with enhanced signal from the labeled carbon atoms

These capabilities make nitecapone-13C5 a valuable tool in pharmaceutical research, particularly for understanding the compound's in vivo behavior and for developing improved COMT inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator